molecular formula C14H13NO2 B074483 N-hydroxy-N-o-tolylbenzamide CAS No. 1143-74-4

N-hydroxy-N-o-tolylbenzamide

Cat. No.: B074483
CAS No.: 1143-74-4
M. Wt: 227.26 g/mol
InChI Key: HOYKXCJVAUXQLD-UHFFFAOYSA-N
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Description

N-hydroxy-N-o-tolylbenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
NHTB has been studied for its potential anticancer properties. A notable case study involved the synthesis of NHTB derivatives that exhibited significant antiproliferative effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties
Research indicates that NHTB acts as an inhibitor of the enzyme 15-lipoxygenase, which plays a crucial role in inflammatory processes. Inhibiting this enzyme can potentially reduce inflammation associated with diseases such as atherosclerosis. A study demonstrated that NHTB and its derivatives could significantly suppress monocyte chemotaxis, indicating their potential use in treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition Studies
NHTB has been evaluated for its ability to inhibit various enzymes. It has shown promise in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This modulation can have implications for metabolic disorders and stress-related diseases .

Hydrogen Bonding Studies
The compound's interaction with other molecules through hydrogen bonding has been extensively studied using near-infrared spectroscopy. These studies reveal insights into the thermodynamic parameters of NHTB's interactions with other amides, which can inform the design of more effective pharmaceutical agents .

Materials Science

Synthesis of Novel Materials
NHTB is also being explored in materials science for its role in synthesizing novel polymers and composite materials. Its chemical structure allows for modifications that can enhance material properties, such as thermal stability and mechanical strength. Research indicates that incorporating NHTB into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Data Tables

Application Area Details References
Anticancer ActivitySignificant antiproliferative effects against Hep-G2 and MCF-7 cells
Anti-inflammatory EffectsInhibits 15-lipoxygenase; reduces monocyte chemotaxis
Enzyme InhibitionModulates 11β-hydroxysteroid dehydrogenase type 1 activity
Material SynthesisEnhances properties of polymers and composites

Case Studies

  • Anticancer Study on Hep-G2 Cells
    A series of NHTB derivatives were synthesized and tested for their effects on Hep-G2 cell proliferation. Results showed a dose-dependent inhibition of cell growth, suggesting that modifications to the NHTB structure could enhance its efficacy as an anticancer agent.
  • Inflammation Model Using 15-Lipoxygenase Inhibition
    In vivo studies demonstrated that NHTB significantly reduced inflammatory markers in animal models of atherosclerosis. The compound's ability to inhibit monocyte migration was highlighted as a critical factor in its anti-inflammatory action.
  • Material Properties Enhancement
    Research focused on incorporating NHTB into polyurethane matrices revealed improved thermal stability compared to control samples without NHTB. This suggests potential applications in high-performance coatings.

Properties

CAS No.

1143-74-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3

InChI Key

HOYKXCJVAUXQLD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DBU (15 mg, 0.1 mmol) was added under argon to a solution of benzaldehyde (106 mg, 1 mmol), 1-methyl-2-nitrosobenzene (121 mg, 1 mmol) and catalyst (36.4 mg, 0.1 mmol) in dichloromethane (5 ml). The reaction mixture was stirred at room temperature for 60 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
36.4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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